molecular formula C27H31N3O4S B4365005 4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

Cat. No.: B4365005
M. Wt: 493.6 g/mol
InChI Key: QUDFDTCPXFDWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diethoxyphenyl ethyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate ethylating agent under basic conditions.

    Synthesis of the dimethylphenoxy furyl intermediate: This involves the reaction of 2,4-dimethylphenol with furfural in the presence of a base to form the corresponding furyl ether.

    Cyclization to form the triazole ring: The two intermediates are then reacted with thiosemicarbazide under acidic conditions to form the triazole ring, resulting in the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety, which is known for its biological activity.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions, particularly those involving sulfur-containing compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of 4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The compound may also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar compounds to 4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE include other triazole derivatives with different substituents. Some examples are:

    4-[2-(3,4-dimethoxyphenyl)ethyl]-5-{5-[(2,4-dimethylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol: Similar structure but with methoxy groups instead of ethoxy groups.

    4-[2-(3,4-diethoxyphenyl)ethyl]-5-{5-[(2,4-dimethylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-sulfone: Oxidized form with a sulfone group.

    4-[2-(3,4-diethoxyphenyl)ethyl]-5-{5-[(2,4-dimethylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-amine: Amine derivative with different biological activity.

Properties

IUPAC Name

4-[2-(3,4-diethoxyphenyl)ethyl]-3-[5-[(2,4-dimethylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4S/c1-5-31-23-11-8-20(16-25(23)32-6-2)13-14-30-26(28-29-27(30)35)24-12-9-21(34-24)17-33-22-10-7-18(3)15-19(22)4/h7-12,15-16H,5-6,13-14,17H2,1-4H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDFDTCPXFDWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCN2C(=NNC2=S)C3=CC=C(O3)COC4=C(C=C(C=C4)C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 2
4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 3
Reactant of Route 3
4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 4
Reactant of Route 4
4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 5
4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Reactant of Route 6
Reactant of Route 6
4-(3,4-DIETHOXYPHENETHYL)-5-{5-[(2,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE

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